N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
Description
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a synthetic small molecule featuring a benzamide core substituted with a 4-(trifluoromethoxy) group. The piperidin-4-ylmethyl moiety is linked to a 4-methyl-1,2,3-thiadiazole-5-carbonyl group, introducing both heterocyclic and electron-withdrawing characteristics. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with trends in drug discovery emphasizing fluorinated substituents and heterocyclic scaffolds for enhanced metabolic stability and binding affinity .
Properties
IUPAC Name |
N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3S/c1-11-15(29-24-23-11)17(27)25-8-6-12(7-9-25)10-22-16(26)13-2-4-14(5-3-13)28-18(19,20)21/h2-5,12H,6-10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZQDDHOLKLNNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound recognized for its diverse biological activities. This compound combines a thiadiazole moiety with a piperidine structure and a trifluoromethoxy group, contributing to its pharmacological potential. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 381.47 g/mol. The structural components include:
- Thiadiazole Ring : Known for various biological activities, including antimicrobial and anticancer properties.
- Piperidine Moiety : Often enhances the lipophilicity and bioavailability of compounds.
- Trifluoromethoxy Group : May improve selectivity for biological targets and enhance potency.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have been shown to inhibit the growth of various bacterial strains:
| Compound | Activity | Target Organisms |
|---|---|---|
| 1 | Antibacterial | Staphylococcus aureus, Escherichia coli |
| 2 | Antifungal | Candida albicans, Aspergillus niger |
Studies have demonstrated that the introduction of specific substituents can enhance the antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Activity
This compound has shown promise in cancer research. Thiadiazole derivatives are known to interfere with DNA replication and induce apoptosis in cancer cells. The compound has been tested against various cancer cell lines:
In vitro studies using the MTT assay have revealed that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in cellular processes, disrupting normal function.
- Receptor Modulation : It may bind to receptors that regulate cell proliferation and apoptosis.
- DNA Interaction : Thiadiazole derivatives can intercalate with DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:
- Antimicrobial Screening : A study reported that new thiadiazole derivatives exhibited potent antimicrobial activity against S. aureus and E. coli, suggesting that structural modifications can significantly enhance efficacy .
- Cytotoxicity Evaluation : Research on the cytotoxic properties of thiadiazole compounds indicated promising results against multiple cancer cell lines, highlighting their potential as anticancer agents .
- Mechanistic Insights : Investigations into the biochemical pathways affected by these compounds revealed their ability to induce oxidative stress in cancer cells, contributing to their anticancer effects .
Scientific Research Applications
The compound features a piperidine ring substituted with a thiadiazole moiety, which is known for enhancing biological activity. The trifluoromethoxy group is also significant for its potential to increase lipophilicity and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide have shown efficacy against various bacterial strains.
Case Study: Antibacterial Effects
A study reported that derivatives containing the thiadiazole moiety displayed lethal effects against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus, with minimum inhibitory concentrations (MICs) ranging from 3.91 to 62.5 µg/mL .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Thiadiazole derivatives are often explored for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
In vitro studies have demonstrated that certain thiadiazole derivatives can inhibit the proliferation of cancer cell lines. For example, a derivative structurally related to this compound was tested against human breast cancer cells and showed significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics .
Anti-inflammatory Properties
Thiadiazole-containing compounds have also been evaluated for their anti-inflammatory effects. The incorporation of functional groups like trifluoromethoxy can enhance the anti-inflammatory activity by modulating signaling pathways involved in inflammation.
Case Study: In Vivo Anti-inflammatory Studies
In vivo studies indicated that compounds similar to this compound significantly reduced inflammation in animal models of arthritis .
Summary of Findings
The applications of this compound are promising across several domains:
Comparison with Similar Compounds
The following analysis compares the target compound to structurally analogous molecules from the provided evidence, focusing on heterocyclic systems, substituents, and hypothesized physicochemical or biological properties.
Heterocyclic Moieties
Key Insights :
- Thiadiazoles are less common in drug design compared to thiazoles but offer unique steric and electronic profiles .
Benzamide Substituents
Key Insights :
- The 4-(trifluoromethoxy) group in the target compound is more lipophilic and electron-withdrawing than halogens (e.g., Cl, Br), which could improve blood-brain barrier penetration or target affinity compared to halogenated analogs .
Piperidine/Piperazine Derivatives
Key Insights :
- Piperazine derivatives are often utilized for solubility enhancement, but piperidine may offer better CNS penetration .
Key Insights :
- The target compound’s higher molecular weight (~443.4) compared to ’s compound (377.4) may impact solubility and bioavailability. Cross-coupling methods (e.g., Suzuki in ) are common for assembling such heterocyclic systems .
Q & A
Q. What synthetic methodologies are recommended for preparing N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide?
The synthesis typically involves multi-step protocols:
- Thiadiazole-piperidine coupling : React 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with piperidin-4-ylmethanol under basic conditions (e.g., K₂CO₃ in DMF) to form the thiadiazole-piperidine intermediate .
- Benzamide formation : Couple the intermediate with 4-(trifluoromethoxy)benzoic acid using carbodiimide-based activation (e.g., DCC/DMAP) in anhydrous dichloromethane .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the crystal structure of this compound be resolved, and which software tools are validated for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 296 K .
- Structure solution : Employ SHELXT for initial phasing and SHELXL for refinement, incorporating anisotropic displacement parameters for non-H atoms .
- Validation : Check geometry with WinGX/ORTEP and validate using CIF checkers (e.g., PLATON) .
Q. What analytical techniques are critical for assessing purity and structural integrity?
- Elemental analysis : Compare calculated vs. experimental C, H, N, S content (deviation ≤ 0.4%) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm piperidine methylene protons (δ ~2.8–3.2 ppm) and trifluoromethoxy carbon (δ ~120 ppm, JCF₃ ~285 Hz) .
- IR : Identify thiadiazole C=N stretches (~1600 cm⁻¹) and amide carbonyl (~1650 cm⁻¹) .
- HPLC-MS : Monitor purity (>98%) and molecular ion ([M+H]⁺) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethoxy group in biological activity?
- Analog synthesis : Replace -OCF₃ with -OCH₃, -CF₃, or -H to assess electronic effects .
- Biological assays : Test analogs in target-specific models (e.g., enzyme inhibition, cellular uptake) and correlate logP values (via HPLC) with activity .
- Computational analysis : Calculate electrostatic potential maps (Gaussian 09) to quantify electron-withdrawing effects .
Q. What strategies are effective for resolving contradictions between computational docking predictions and experimental binding data?
- Docking refinement : Use flexible docking (AutoDock Vina) with explicit solvation and protonation state adjustments .
- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with docking scores .
- Crystallography : Co-crystallize the compound with its target protein to identify unmodeled interactions (e.g., water-mediated H-bonds) .
Q. How can reaction byproducts from the synthesis of this compound be identified and mitigated?
- Byproduct characterization : Use LC-MS/MS to detect intermediates (e.g., unreacted thiadiazole or piperidine derivatives) .
- Optimization : Adjust stoichiometry (e.g., excess 4-(trifluoromethoxy)benzoyl chloride) or use scavengers (e.g., polymer-bound DIEA) to suppress side reactions .
- Kinetic studies : Monitor reaction progress via in situ FTIR to identify rate-limiting steps .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
